Bis(tetramethylcyclopentadienyl)manganese(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

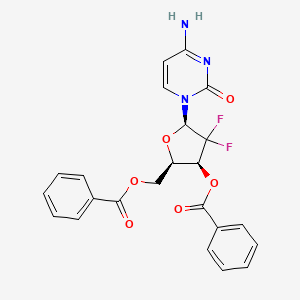

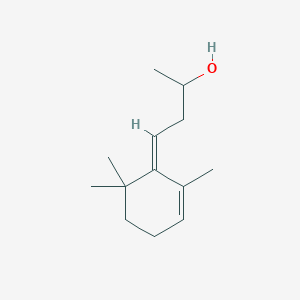

Bis(tetramethylcyclopentadienyl)manganese(II), abbreviated as BTMCP-Mn(II), is an organometallic compound composed of a manganese atom sandwiched between two cyclopentadienyl rings, each of which is substituted with four methyl groups. This compound is a popular reagent used in organic synthesis and catalysis, and is available commercially as a solution or as a powder. BTMCP-Mn(II) is a versatile reagent and has been used in a variety of applications, including the synthesis of organic molecules, the preparation of polymers, and the catalysis of organic reactions.

科学的研究の応用

Catalytic Applications

Research has demonstrated the utility of manganese compounds in catalyzing water oxidation, a critical process in artificial photosynthesis. Manganese oxides, in particular, have been studied for their biomimetic capabilities to mimic the water-oxidizing complex of photosystem II, offering a sustainable approach to hydrogen production through water splitting. Nano-sized manganese oxides, owing to their high surface area and active sites, have shown promising efficiency as catalysts in this reaction (Najafpour et al., 2012).

Materials Science

In materials science, manganese(II) sulfide (MnS) nanocrystals, which could be related to derivatives of bis(tetramethylcyclopentadienyl)manganese(II), have attracted attention for their polymorphism and potential applications. MnS nanosystems, with controlled size, shape, and polymorphism, exhibit interesting optical, electric, and magnetic properties, making them suitable for use in electronics, magnetics, and as lithium-ion battery electrodes or supercapacitors (Ferretti et al., 2016).

Environmental Science

In the environmental domain, the removal of manganese from wastewaters has been a significant area of study. Technologies such as adsorption, ion-exchange, and membrane filtration have been reviewed for their efficiency in manganese removal, highlighting the relevance of understanding manganese chemistry for environmental management. The application of manganese oxide nanoparticles has been particularly noted for their high specific affinity and adsorption capacity for heavy metal ions, including manganese itself, from aqueous solutions, offering a promising approach to water purification (Patil et al., 2016).

Safety and Hazards

Bis(tetramethylcyclopentadienyl)manganese(II) is classified as a combustible solid . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound . It is also noted that some manganese compounds are known to affect the central nervous system .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(tetramethylcyclopentadienyl)manganese(II) involves the reaction of tetramethylcyclopentadiene with manganese(II) chloride in the presence of a reducing agent.", "Starting Materials": [ "Tetramethylcyclopentadiene", "Manganese(II) chloride", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve tetramethylcyclopentadiene in a suitable solvent (e.g. toluene)", "Add manganese(II) chloride to the solution and stir", "Add the reducing agent slowly to the solution while stirring", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter the precipitated Bis(tetramethylcyclopentadienyl)manganese(II)", "Wash the solid with a suitable solvent (e.g. ethanol) and dry under vacuum" ] } | |

CAS番号 |

101932-75-6 |

分子式 |

C18H26Mn |

分子量 |

297.3 g/mol |

IUPAC名 |

manganese(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C9H13.Mn/c2*1-6-5-7(2)9(4)8(6)3;/h2*6H,1-4H3;/q2*-1;+2 |

InChIキー |

FUUKHNRDHFIZLM-UHFFFAOYSA-N |

正規SMILES |

CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Mn+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)